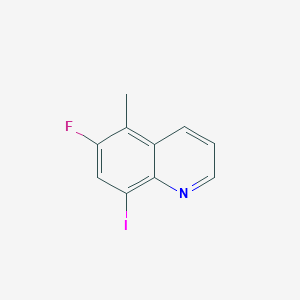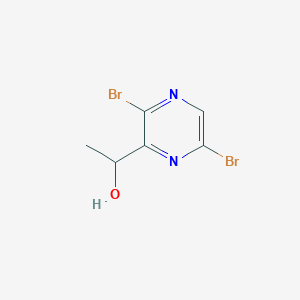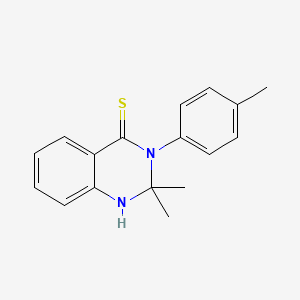
N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of naphthalenes Naphthalenes are characterized by their two ortho-fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide typically involves the reaction of 5-hydroxynaphthalene-1-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-naphthalen-1-yl-2-phenoxyacetone.
Reduction: Formation of N-(5-hydroxynaphthalen-1-yl)-2-phenoxyethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxynaphthalen-1-yl)benzamide
- N-(5-hydroxynaphthalen-1-yl)-2-phenylethene-1-sulfonamide
Uniqueness
N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide is unique due to its specific structural features, such as the presence of both a hydroxynaphthalene and a phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
303092-46-8 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H15NO3/c20-17-11-5-8-14-15(17)9-4-10-16(14)19-18(21)12-22-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21) |
InChI Key |
JBWXYWZAJRLRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)
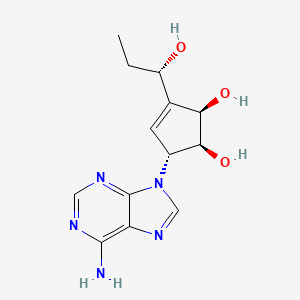

![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)
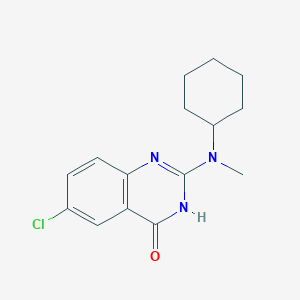



![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)
